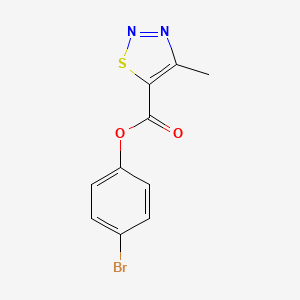
4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromophenyl hydrazine with carbon disulfide and methyl iodide under basic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antimicrobial agents, particularly against Gram-positive bacteria. They are also being investigated for their anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Biological Research: It can serve as a tool compound for studying biological pathways and mechanisms, particularly those involving thiadiazole-containing molecules.
作用機序
4-ブロモフェニル 4-メチル-1,2,3-チアゾール-5-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、その抗菌活性は、細菌酵素の阻害または細菌細胞膜の破壊によるものと考えられています 。正確な分子標的と経路は、特定の生物学的状況と研究されている化合物の誘導体によって異なる可能性があります。
類似化合物:
4-メチル-1,2,3-チアゾール-5-カルボン酸: この化合物はチアゾールコアを共有しますが、ブロモフェニル基がありません。これは、その生物学的活性と化学反応性を大幅に変化させる可能性があります.
4-ブロモフェニル 1,2,3-チアゾール: この化合物はカルボン酸基がありません。これは、その溶解度と生物学的標的との相互作用に影響を与える可能性があります。
独自性: 4-ブロモフェニル 4-メチル-1,2,3-チアゾール-5-カルボン酸エステルは、ブロモフェニル基とカルボン酸基の両方が存在するため、ユニークです。これにより、その生物学的活性が強化され、化学修飾のための追加の部位が提供されます。これは、研究や産業におけるさまざまな用途において、汎用性の高い化合物になります。
類似化合物との比較
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound shares the thiadiazole core but lacks the bromophenyl group, which can significantly alter its biological activity and chemical reactivity.
4-Bromophenyl 1,2,3-thiadiazole: This compound lacks the carboxylate group, which can affect its solubility and interaction with biological targets.
Uniqueness: 4-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both the bromophenyl and carboxylate groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H7BrN2O2S |
|---|---|
分子量 |
299.15 g/mol |
IUPAC名 |
(4-bromophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-9(16-13-12-6)10(14)15-8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChIキー |
YDTZONQKKKAKQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11364074.png)

![N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11364095.png)
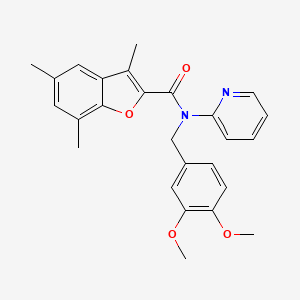
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11364105.png)
![4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11364112.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11364116.png)

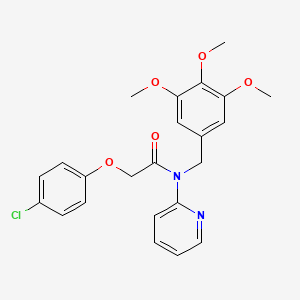
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11364142.png)
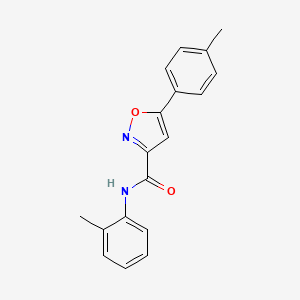
![5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11364146.png)
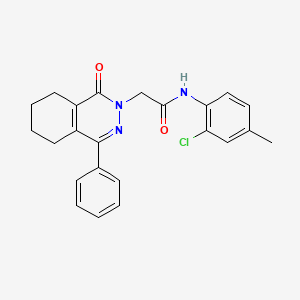
![2-(3-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11364159.png)
